

Spectroscopic Analysis of Dibutyl Itaconate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **dibutyl itaconate**, a versatile monomer with applications in polymer synthesis and material science. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents spectral data in a clear, tabular format for easy reference, and includes a workflow diagram for the spectroscopic analysis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **dibutyl itaconate** by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **Dibutyl Itaconate** in CDCl₃



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.28	S	1H	-	=CH ₂ (a)
5.68	S	1H	-	=CH ₂ (a')
4.12	t	4H	6.7	-O-CH ₂ - (d, d')
3.28	S	2H	-	-CH ₂ - (b)
1.63	m	4H	-	-CH ₂ -CH ₂ -CH ₃ (e, e')
1.40	m	4H	-	-CH2-CH2-CH3 (f, f')
0.93	t	6H	7.4	-CH₃ (g, g')

Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data for **Dibutyl Itaconate** in CDCl₃



Chemical Shift (δ) ppm	Assignment
171.1	C=O (ester)
166.9	C=O (ester)
134.3	=C<
128.8	=CH ₂
65.1	-O-CH ₂ -
64.8	-O-CH ₂ -
37.6	-CH ₂ -
30.6	-CH2-CH2-CH3
19.1	-CH2-CH3
13.7	-СНз

Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.

Experimental Protocol

Sample Preparation: A solution of **dibutyl itaconate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
- ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm). A JEOL EX-400 spectrometer operating at 100 MHz in CDCl₃ at 55°C has been used in some studies.[1]



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in **dibutyl itaconate** by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Absorption Peaks for Dibutyl Itaconate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2874	Medium	C-H stretch (alkane)
1725	Strong	C=O stretch (ester)
1638	Medium	C=C stretch (alkene)
1465	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)
1290	Strong	C-O stretch (ester)
1160	Strong	C-O stretch (ester)
940	Medium	=C-H bend (out-of-plane)

Note: Data is interpreted from the NIST WebBook IR spectrum.[2] Actual values may vary based on the sampling method.

Experimental Protocol

Sample Preparation and Analysis: The FTIR spectrum of **dibutyl itaconate** can be obtained using various techniques. One common method involves analyzing the neat liquid using an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly on the ATR crystal, and the spectrum is recorded.

Alternatively, a solution of **dibutyl itaconate** in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be prepared and analyzed in a liquid transmission cell.[2]

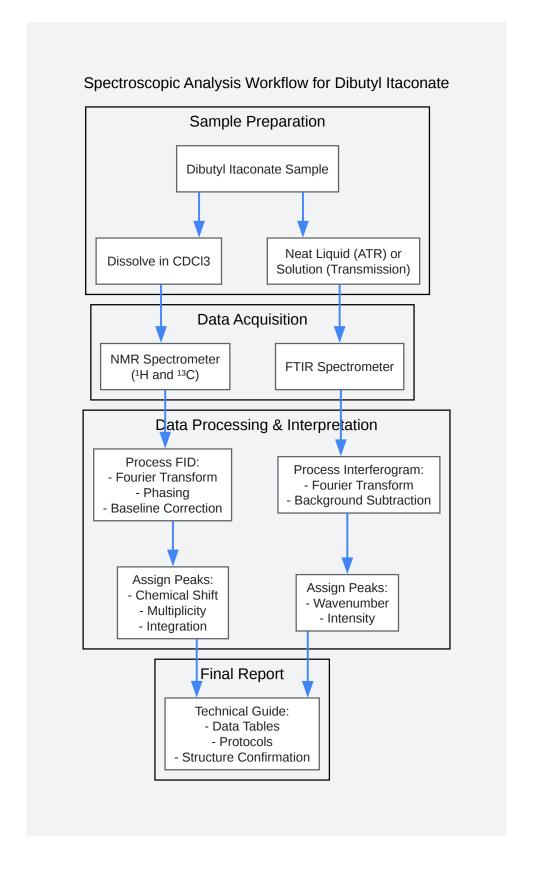


The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dibutyl itaconate**.





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References

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